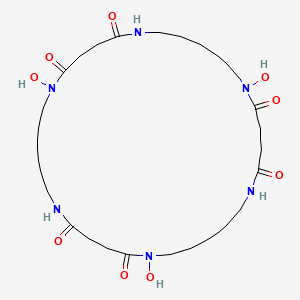
3-Hydroxypicolinamide
概要
説明
Synthesis Analysis
The synthesis of 3-Hydroxypicolinamide and related compounds has been explored through various methodologies. For instance, the PhI(OCOCF3)2-mediated cyclization of o-(1-alkynyl)benzamides offers a metal-free synthesis route to derivatives like 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones, showcasing an innovative approach to obtaining these structures through intramolecular cyclization and oxidative hydroxylation reactions (Yang et al., 2015). Additionally, the rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp(2) C-H bond activation followed by intramolecular cyclization has been reported to efficiently synthesize 3-hydroxyisoindolin-1-ones (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies, providing insights into its coordination and bonding properties. For example, the crystal structure of N-hydroxypicolinamide monohydrate reveals a flattened conformation with specific O—H⋯O interactions and π–π stacking interactions, highlighting the compound's structural characteristics (Safyanova et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility. The compound's ability to undergo excited-state proton transfer spectroscopy is notable, with a rapid intramolecular proton transfer observed in its lowest excited singlet state (Studer et al., 1989). This characteristic is crucial for understanding its reactivity and potential applications in chemical synthesis and materials science.
Physical Properties Analysis
The synthesis and study of the photophysical properties of new Eu3+ complexes with this compound provide valuable information on its physical properties. These complexes exhibit unique photoluminescence properties, making the compound relevant for applications in light-emitting devices (Rosa et al., 2011).
Chemical Properties Analysis
Analytical studies of this compound derivatives, such as 3-hydroxypicolinaldehyde azine, have revealed significant insights into their chemical properties, including solubility, spectral characteristics, and reactions with cations (De Torres et al., 1973). These findings contribute to a deeper understanding of this compound's behavior in various chemical contexts.
科学的研究の応用
Luminescence Enhancement and Sensitization
- Terbium Luminescence Sensitization : 3-Hydroxypicolinamide (HPA) has been studied for its ability to enhance the luminescence of terbium (Tb III) ions. In a study by Devi, Pengkiliya, and Rajkumari (2014), it was found that HPA acts as an O,O,N,N-chelating ligand in Tb III complexes, leading to a significant increase in luminescence efficiency, particularly in slightly acidic to neutral solutions. This finding suggests potential applications in enhancing luminescent properties in various materials and devices.
Novel Inhibitors in HIV Research
- HIV-1 Integrase-LEDGF/p75 Interaction : Zhang et al. (2017) discovered that 3-hydroxypicolinamides can act as selective inhibitors of the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. This interaction is critical for the viral replication process, and the inhibition by 3-hydroxypicolinamides represents a potential new class of therapeutics for HIV treatment. The study highlights the molecule's promise in developing allosteric inhibitors that could be effective against drug-resistant strains of HIV (Zhang et al., 2017).
Photophysical Properties in Lanthanide Complexes
- Eu3+ Luminescence Enhancement : A study by Rosa et al. (2011) explored the synthesis and photophysical properties of a new Eu3+ complex with this compound. The complex exhibited an efficient antenna effect, suggesting its suitability for applications in light-emitting organic-inorganic devices. The study provides insight into the use of this compound in developing luminescent materials with potential industrial applications.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It has been reported that 3-hydroxypicolinamide can form complexes with certain lanthanide ions, such as europium (eu^3+) .
Mode of Action
This compound interacts with its targets by forming complexes. In the case of Eu^3+, it forms a complex where this compound behaves as an O,O,N,N-chelating ligand
Result of Action
It has been reported that this compound can enhance the luminescence of certain lanthanide ions, such as eu^3+, when it forms a complex with them .
特性
IUPAC Name |
3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUZJYFQOEUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239378 | |
| Record name | 3-Hydroxypicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933-90-4 | |
| Record name | 3-Hydroxypicolinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypicolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRIDINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK3YNW4R82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)







